molecular formula C20H27FN4O3S B2493359 4-(2-fluorophenoxy)-1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4'-bipiperidine CAS No. 1705312-46-4

4-(2-fluorophenoxy)-1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4'-bipiperidine

Cat. No.: B2493359
CAS No.: 1705312-46-4
M. Wt: 422.52
InChI Key: HYKUFYNLPSRHCZ-UHFFFAOYSA-N
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Description

4-(2-fluorophenoxy)-1’-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4’-bipiperidine is a synthetic organic compound that features a bipiperidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenoxy)-1’-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4’-bipiperidine typically involves multiple steps:

    Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions starting from appropriate diamine precursors.

    Introduction of the fluorophenoxy group: This step may involve nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the bipiperidine core.

    Attachment of the imidazolylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the piperidine nitrogen atoms.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Could be used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with imidazole and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenoxy)-1’-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4’-bipiperidine
  • 4-(2-bromophenoxy)-1’-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4’-bipiperidine

Uniqueness

The presence of the fluorophenoxy group might confer unique properties such as increased metabolic stability or altered pharmacokinetics compared to its chloro or bromo analogs.

Properties

IUPAC Name

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-(1-methylimidazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O3S/c1-23-14-20(22-15-23)29(26,27)25-12-6-16(7-13-25)24-10-8-17(9-11-24)28-19-5-3-2-4-18(19)21/h2-5,14-17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKUFYNLPSRHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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